(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
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Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a fluorophenyl group on the side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
Introduction of the Fluorophenyl Group: The protected amino acid is then subjected to a coupling reaction with a fluorophenyl derivative, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions, such as using hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a cyclohexyl group under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating these targets, leading to modulation of biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Comparison:
Structural Differences: The primary difference lies in the substitution pattern on the phenyl ring (e.g., position of the fluorine atom).
Reactivity: The position of the fluorine atom can influence the reactivity and chemical behavior of the compound, particularly in substitution reactions.
Biological Activity: The biological activity and binding affinity towards molecular targets can vary based on the structural differences, affecting the compound’s potential therapeutic applications.
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJREHMTTLYKRJ-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624573 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-28-5 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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